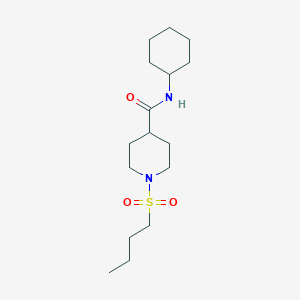

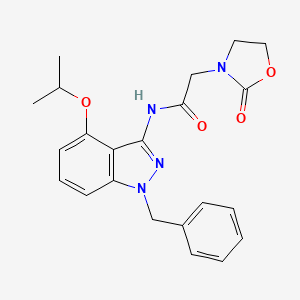

![molecular formula C18H24N2O3 B5518045 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)

4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound and its derivatives can be synthesized through reactions involving methyl esters of acylpyruvic acid, aromatic aldehydes, and 2-(diethylamino)ethylamine. The synthesis process has been characterized for producing compounds with varying properties, including anti-inflammatory, antidepressant, and antibacterial activities (Gein et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and related derivatives has been extensively studied. For instance, the crystal and molecular structure of similar compounds have been determined using X-ray analysis, revealing insights into their molecular configurations (Mamedov et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including transamination and reactions with other organic compounds. They exhibit tautomeric behavior and can form Schiff bases and enaminones, indicating a high degree of chemical reactivity and versatility (Ostrowska et al., 1999).

Physical Properties Analysis

The physical properties of these compounds have been studied through techniques like IR, NMR spectroscopy, and X-ray crystallography. Such analyses provide insights into the conformation, crystalline structure, and intermolecular interactions of these compounds, which are crucial for understanding their physical behavior (Ahankar et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives are characterized by their reactivity in various chemical reactions. They exhibit properties like acetylation, iodination, and the ability to form heterocyclic systems, indicating a broad spectrum of chemical behaviors (Nikam & Kappe, 2017).

Aplicaciones Científicas De Investigación

Microbiological Transformation

The derivatives of 4-phenyl-2-pyrrolidone, including 4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, have been studied for their microbiological transformation by various fungi strains. These transformations involve the formation of 1-ethyl and 1-acetyl derivatives, subsequently oxidized at specific positions. Such studies contribute to understanding the interaction between organic compounds and biological systems (Parshikov et al., 1997).

Stereoselective Synthesis

This compound has been involved in novel tandem multi-component reactions for the stereoselective synthesis of highly functionalized pyrrolidines. These reactions are crucial for developing new synthetic methodologies in organic chemistry, offering rapid access to complex structures (Devi & Perumal, 2006).

Enzymatic Reduction

The compound has been utilized in the study of the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate in synthesizing ACE inhibitors. Enzymatic processes, such as the ones catalyzed by lipase from Pseudomonas cepacia, demonstrate the compound's relevance in pharmaceutical synthesis (Liese et al., 2002).

Pharmacological Activity

This compound and its derivatives have been synthesized and characterized for their potential pharmacological activities, including anti-inflammatory, antidepressant, and antibacterial properties. These studies contribute to the exploration of new therapeutic agents (Gein et al., 2006).

Purification and Characterization

In a related context, the purification and characterization of carbonyl reductase from Candida krusei, which is involved in the reduction of similar compounds, highlight its importance in biotechnological processes and pharmaceutical manufacturing (Li et al., 2010).

Propiedades

IUPAC Name |

3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-4-19(5-2)11-12-20-16(14-9-7-6-8-10-14)15(13(3)21)17(22)18(20)23/h6-10,16,22H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKBKUJRHIHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

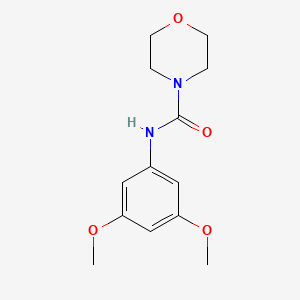

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

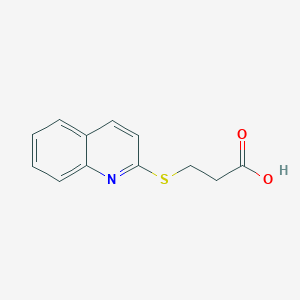

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

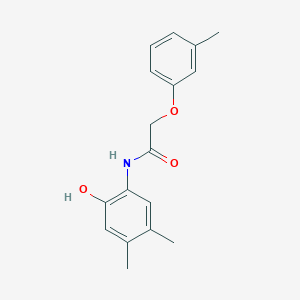

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)